molecular formula C10H11ClO2 B1285315 2-Isopropoxybenzoyl chloride CAS No. 66849-11-4

2-Isopropoxybenzoyl chloride

Cat. No. B1285315
CAS RN: 66849-11-4
M. Wt: 198.64 g/mol
InChI Key: CIYMDTDRZWFTTL-UHFFFAOYSA-N
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Description

2-Isopropoxybenzoyl chloride is a chemical compound that is related to various synthetic processes in organic chemistry. While the provided papers do not directly discuss 2-isopropoxybenzoyl chloride, they do provide insights into the synthesis and reactions of structurally related compounds. These insights can be extrapolated to understand the potential reactivity and applications of 2-isopropoxybenzoyl chloride in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the stereoselective syntheses of the 2-isopropenyl-2,3-dihydrobenzofuran nucleus, which is a potential chiral building block for various natural products . Similarly, the synthesis of 1-arylindazole-3-carboxamides involves a strategic reaction followed by a Buchwald–Hartwig intramolecular cyclization . These methods suggest that 2-isopropoxybenzoyl chloride could potentially be synthesized through palladium-catalyzed reactions or similar catalytic systems.

Molecular Structure Analysis

The molecular structure of 2-isopropoxybenzoyl chloride would likely resemble that of other aryl benzoyl chlorides, which have been shown to undergo annulative coupling with alkynes to form phenanthrene derivatives . The structure of 2-isopropoxybenzoyl chloride would include a benzene ring substituted with an isopropoxy group and a benzoyl chloride moiety, which could be reactive towards nucleophiles.

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 2-isopropoxybenzoyl chloride include the acylation of 2-isopropenyl-2,3-dihydrobenzofurans . This suggests that 2-isopropoxybenzoyl chloride could also undergo acylation reactions with various nucleophiles, potentially leading to a range of acylated products. Additionally, the synthesis of polybenzothiazoles from aromatic dicarboxylic acid chlorides indicates that 2-isopropoxybenzoyl chloride could be used in polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropoxybenzoyl chloride can be inferred from related compounds. For instance, the synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid demonstrates the influence of temperature and base concentration on the yield of reactions involving similar compounds . This suggests that the reactivity of 2-isopropoxybenzoyl chloride would be sensitive to reaction conditions. Moreover, the catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides indicates that 2-isopropoxybenzoyl chloride might also be amenable to green chemistry approaches .

Scientific Research Applications

Synthesis Applications

  • Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones Synthesis : A study by Lisiak and Młochowski (2009) highlights the use of chloroseleno analogs of 2-Isopropoxybenzoyl chloride in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones, demonstrating its utility in creating selenium-containing organic compounds (Lisiak & Młochowski, 2009).

  • Grignard and Organolithium Reagents : Snider (2015) discusses an experiment where students convert methyl 2-iodobenzoyl ester to a phthalide product, showing the practical application of 2-Isopropoxybenzoyl chloride analogs in the modern preparation of Grignard and organolithium reagents (Snider, 2015).

  • Phenanthrene Derivatives Formation : A study by Nagata et al. (2014) found that 2-Arylbenzoyl chlorides, similar to 2-Isopropoxybenzoyl chloride, undergo coupling with alkynes in the presence of a catalyst to form phenanthrene derivatives, an important class of organic compounds (Nagata et al., 2014).

Chemical Analysis and Detection

  • Polymer Inclusive Membranes in Metal Ion Removal : Research by Gajda and Bogacki (2012) explores the use of polymer inclusive membranes containing imidazole derivatives for selective separation and precipitation of metal ions, which could potentially include derivatives of 2-Isopropoxybenzoyl chloride (Gajda & Bogacki, 2012).

  • LC–MS Detection Responses for Estrogens : Higashi et al. (2006) developed a method for determining estrogens in biological fluids using liquid chromatography and mass spectrometry, where compounds like 2-Isopropoxybenzoyl chloride derivatives could potentially enhance detection responses (Higashi et al., 2006).

Pharmaceutical and Organic Synthesis

  • Synthesis of Benzimidazoles : Dudd et al. (2003) investigated the synthesis of 2-phenylbenzimidazole from diamine and benzoic acid, a process where 2-Isopropoxybenzoyl chloride could potentially be applied in creating benzimidazole derivatives (Dudd et al., 2003).

  • Palladium-Catalyzed Intermolecular Coupling : Cho et al. (2000) described the palladium-catalyzed intermolecular coupling of 2-iodobenzoyl chloride with imines to produce isoindolin-1-ones, indicating potential applications for 2-Isopropoxybenzoyl chloride in similar reactions (Cho et al., 2000).

Environmental and Analytical Chemistry

  • Heavy Metal Ion Removal from Waste Solutions : A study by Kimura et al. (2014) on the occurrence of preservatives in rivers highlights the potential environmental relevance of compounds like 2-Isopropoxybenzoyl chloride and its derivatives (Kimura et al., 2014).

properties

IUPAC Name

2-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYMDTDRZWFTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579669
Record name 2-[(Propan-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxybenzoyl chloride

CAS RN

66849-11-4
Record name 2-[(Propan-2-yl)oxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yloxy)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Xiao, CZ Chen, Z Huang, IU Agoulnik… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
… solution of methyl 2-aminobenzoate (0.245 mL, 1.89 mmol) in dichloromethane (8.00 mL) and triethylamine (0.53 mL, 3.78 mmol) was treated at 0 C with 2-isopropoxybenzoyl chloride (…
Number of citations: 14 www.ncbi.nlm.nih.gov

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